molecular formula C19H14N4O3S3 B2382418 Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 1351590-72-1

Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2382418
CAS No.: 1351590-72-1
M. Wt: 442.53
InChI Key: UCERXNIEEVPKCI-UHFFFAOYSA-N
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Description

Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that features a benzothiazole ring, a thiadiazole ring, and a benzyl ester group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to its combined benzothiazole and thiadiazole rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse biological activities and applications .

Properties

IUPAC Name

benzyl 2-[[5-(1,3-benzothiazole-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S3/c24-15(26-10-12-6-2-1-3-7-12)11-27-19-23-22-18(29-19)21-16(25)17-20-13-8-4-5-9-14(13)28-17/h1-9H,10-11H2,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCERXNIEEVPKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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